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molecular formula C21H36O3S B8588314 Propan-2-yl 2-dodecylbenzene-1-sulfonate CAS No. 139972-40-0

Propan-2-yl 2-dodecylbenzene-1-sulfonate

Cat. No. B8588314
M. Wt: 368.6 g/mol
InChI Key: POCCEQRNLCTSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05516839

Procedure details

In Example of preparation of material 15, 2-octanol was used in place of 2-propanol in Example of preparation of material 14. In Example of preparation of material 16, dodecylbenzene sulfonyl chloride was used in place of p-toluene sulfonyl chloride in Example of preparation of material 14. Other procedures were made in the same way as Example of preparation of material 14. In Example of preparation of material 15, 1-methylheptyl p-toluenesulfonate was obtained in the yield of 72% and, in Example of preparation of material 16, 1-methylethyl dodecylbenzene sulfonate was obtained in the yield of 83%.
[Compound]
Name
material 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
material 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
material 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
material 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
material 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
material 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CC(O)CCCCCC.[CH2:10]([C:22]1C=CC=C[C:23]=1S(Cl)(=O)=O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]CC.[C:32]1(C)[CH:37]=[CH:36][C:35]([S:38]([O:41][CH:42]([CH3:49])[CH2:43]CCCCC)(=[O:40])=[O:39])=[CH:34][CH:33]=1>>[CH2:19]([C:34]1[CH:33]=[CH:32][CH:37]=[CH:36][C:35]=1[S:38]([O:41][CH:42]([CH3:43])[CH3:49])(=[O:39])=[O:40])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:22][CH3:23]

Inputs

Step One
Name
material 15
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
material 16
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCC)O
Step Four
Name
material 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
material 16
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)Cl
Step Seven
Name
material 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
material 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
material 15
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC(CCCCCC)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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